molecular formula C16H13N B13917930 3-Benzylquinoline CAS No. 37045-16-2

3-Benzylquinoline

Cat. No.: B13917930
CAS No.: 37045-16-2
M. Wt: 219.28 g/mol
InChI Key: QVMSGEZMPYTLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylquinoline is an organic compound belonging to the quinoline family Quinoline itself is a heterocyclic aromatic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring The molecular formula of this compound is C16H13N

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzylquinoline can be synthesized through several methods. One common approach involves the photolytic reduction of phenyl quinolin-3-yl ketone. This reaction yields this compound along with other products such as carbinol and pinacol . Another method involves the use of α,β-unsaturated aldehydes and substituted anilines in the presence of heteropolyacids as catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Benzylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Photolytic conditions or hydrogenation using catalysts like palladium on carbon.

    Substitution: Halogenating agents, alkyl halides, or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Benzylquinoline and its derivatives often involves interaction with specific molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes or receptors involved in disease processes. In the case of antimalarial activity, quinoline compounds inhibit hemozoin polymerization, leading to the accumulation of toxic heme in the parasite .

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar double-ring structure.

    2-Benzylquinoline: A positional isomer with the benzyl group at the 2-position.

    4-Benzylquinoline: Another positional isomer with the benzyl group at the 4-position.

Uniqueness: 3-Benzylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the benzyl group can affect the compound’s interaction with molecular targets, making it distinct from other isomers .

Properties

CAS No.

37045-16-2

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

3-benzylquinoline

InChI

InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-14-11-15-8-4-5-9-16(15)17-12-14/h1-9,11-12H,10H2

InChI Key

QVMSGEZMPYTLKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.